Product packaging for Aucl(S2CPEt3)(Cat. No.:CAS No. 145874-60-8)

Aucl(S2CPEt3)

Cat. No.: B130332
CAS No.: 145874-60-8
M. Wt: 426.7 g/mol
InChI Key: XTDFYBQGYCNHPI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Aucl(S2CPEt3) is an organogold compound supplied for Research Use Only (RUO). It is strictly intended for use in controlled laboratory settings by qualified researchers. RUO products like this one are not intended for use in diagnostic procedures, drug administration, or any form of human, veterinary, or household application . Gold(I) complexes are a significant area of investigation in inorganic and medicinal chemistry. Researchers study these compounds for their unique chemical properties and potential research applications. Specific areas of interest may include the development of novel catalysts for chemical synthesis or the exploration of their interactions with biological targets, such as enzyme inhibition . The mechanism of action for gold complexes often involves their high affinity for sulfur and selenium-containing groups in proteins, which can modulate enzyme activity. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications including purity and concentration. Handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15AuClPS2 B130332 Aucl(S2CPEt3) CAS No. 145874-60-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

145874-60-8

Molecular Formula

C7H15AuClPS2

Molecular Weight

426.7 g/mol

IUPAC Name

gold(3+);(triethyl-λ5-phosphanylidene)methanedithiolate;chloride

InChI

InChI=1S/C7H17PS2.Au.ClH/c1-4-8(5-2,6-3)7(9)10;;/h9-10H,4-6H2,1-3H3;;1H/q;+3;/p-3

InChI Key

XTDFYBQGYCNHPI-UHFFFAOYSA-K

SMILES

CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3]

Canonical SMILES

CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3]

Synonyms

AuCl(S2CPEt3)
JM 2469
JM-2469

Origin of Product

United States

Synthetic Methodologies for Aucl S2cpet3 and Analogous Gold I Complexes

Preparative Routes for the S2CPEt3 Ligand Adduct

The ligand in AuCl(S2CPEt3) is the triethylphosphine-carbon disulfide adduct, a zwitterionic species. The synthesis of this ligand is a prerequisite for its subsequent coordination to a gold(I) center.

Synthesis via Triethylphosphine-Carbon Disulfide Reactions

The formation of phosphine-carbon disulfide adducts (R3P·CS2) is a well-established reaction. The specific ligand, S2CPEt3, is prepared through the direct reaction of triethylphosphine (B1216732) (PEt3) with carbon disulfide (CS2). researchgate.netrsc.orgacs.org This reaction is typically straightforward, involving the nucleophilic attack of the phosphorus atom of the phosphine (B1218219) on the electrophilic carbon atom of CS2.

The product is a zwitterion, more accurately represented as Et3P+C(S)S−, known as a phosphoniodithioformate. The crystal and molecular structure of this adduct has been determined, confirming its zwitterionic nature. acs.org These adducts are versatile ligands in coordination chemistry, capable of binding to metal centers in various modes. For instance, the reaction of the triethylphosphine-carbon disulfide adduct with silver perchlorate (B79767) hydrate (B1144303) results in a binuclear silver(I) complex, [{Ag(S2CPEt3)(µ-S2CPEt3)}2][ClO4]2, showcasing the ligand's ability to act in both a chelating and a bridging fashion. rsc.org

Synthesis of Monomeric Gold(I) Complexes with S2CPEt3

The synthesis of the target complex, AuCl(S2CPEt3), can be envisioned through several standard routes employed in gold(I) coordination chemistry, primarily involving direct coordination or ligand exchange.

Direct Coordination Approaches to AuCl(S2CPEt3)

Direct coordination involves the reaction of a suitable gold(I) precursor with the pre-formed S2CPEt3 ligand. This is a common and single-stage process for obtaining various coordination compounds. researchgate.net For gold(I), a typical precursor would be a simple gold(I) halide or a complex with a highly labile ligand, such as tetrahydrothiophene (B86538) (tht) in [AuCl(tht)] or dimethyl sulfide (B99878) (Me2S) in [AuCl(SMe2)].

The synthesis would proceed by adding the S2CPEt3 adduct to a solution of the gold(I) precursor. The labile ligand is readily displaced by one of the sulfur atoms of the S2CPEt3 ligand to form the desired AuCl(S2CPEt3) complex. This strategy has been used to prepare analogous gold(I) complexes, such as the formation of [AuCl(oleylamine)] from AuCl and oleylamine, which demonstrates a direct coordination process. nih.gov Similarly, reacting 1,2-dimercapto-o-carborane with [AuCl(tht)] is a known method to synthesize anionic gold(I) dithiolate complexes. researchgate.net

Ligand Exchange Strategies Involving Gold(I) Precursors

Ligand exchange is a powerful and widely used method for synthesizing new gold complexes and modifying gold surfaces. beilstein-journals.orgresearchgate.netrsc.org This strategy involves reacting a stable, pre-existing gold(I) complex, often a phosphine complex like [AuCl(PPh3)], with the incoming S2CPEt3 ligand.

The reaction equilibrium is driven by the relative bond strengths and concentrations of the ligands. The S2CPEt3 ligand would substitute the existing phosphine ligand on the gold(I) center. The general applicability of ligand exchange is well-documented for creating diverse, atomically precise gold nanoclusters from various precursors. researchgate.netnih.gov The mechanism for such exchanges on thiolate-protected gold nanoclusters is often believed to be an SN2-like process. researchgate.netrsc.org This method offers a versatile route to AuCl(S2CPEt3) by allowing the use of a wide range of readily available and stable gold(I) phosphine precursors.

Synthesis of Related Gold(I) Complexes Featuring S-Donor Ligands

Gold(I) has a strong affinity for soft donor atoms like sulfur, leading to a vast and well-studied class of gold(I)-sulfur complexes. acs.org These complexes are of interest for their potential use in medicine, such as in chrysotherapy. acs.org Their synthesis employs a variety of S-donor ligands and gold precursors.

Common S-donor ligands include thiolates (RS-), dithiocarbamates (R2NCS2-), trithiocarbonates (CS3^2-), and thioureas. acs.orgnih.govrsc.org Synthetic routes often involve the reaction of a gold(III) precursor like tetrachloroauric acid (HAuCl4) with the sulfur ligand, where the ligand acts as both a reducing agent and a coordinating species. Alternatively, starting with a gold(I) precursor like [AuCl(tht)] allows for direct substitution without a redox step. For example, anionic bis(thiolato)gold(I) complexes, [Au(SR)2]-, can be prepared from [AuCl(tht)], the corresponding thiol, and a base. rsc.org Similarly, (trithiocarbonato)gold(I) complexes can be synthesized from the reaction of [(PPh3)2N]2[Au2(CS3)2] with iodine or other reagents. csic.es

Table 1: Synthesis of Selected Gold(I) Complexes with S-Donor Ligands

Ligand Type Example Ligand Gold Precursor Synthetic Method Product Example Reference(s)
Thiolate Benzoxazole-2-thiol [AuCl(tht)] Ligand substitution with base [N(PPh3)2][Au(S-benzoxazol-2-yl)2] rsc.org
Hydrosulfido H2S Q[Au(R)Cl] Reaction with H2S in presence of amine Q[Au(R)(SH)] acs.org
Trithiocarbonate CS2 [(PPh3)2N][Au(SH)2] Reaction with CS2 [(PPh3)2N]2[Au2(CS3)2] csic.es
Thiourea Thiourea-functionalized quinazoline [AuX(tht)] Ligand substitution [{Au(μ-7-S,N)}2]X2 nih.gov
Phosphoniodithioformate Et3P·CS2 [Cr(CO)6] Ligand substitution (on Cr) [Cr(CO)5(S2CPEt3)] researchgate.netacs.org

Mechanistic Considerations in AuCl(S2CPEt3) Formation

While no specific mechanistic studies for the formation of AuCl(S2CPEt3) have been published, the mechanism can be inferred from the general principles of gold(I) chemistry and related reactions. Gold(I) complexes are typically two-coordinate with a linear geometry.

For a direct coordination or ligand exchange reaction starting from a precursor like [AuCl(L)] (where L is a labile ligand like SMe2 or a more stable one like PPh3), the reaction with S2CPEt3 (represented as L') would likely proceed through an associative mechanism. This involves the formation of a three-coordinate, T-shaped or Y-shaped intermediate, [AuCl(L)(L')], followed by the dissociation of the leaving group L.

[AuCl(L)] + L' ⇌ [AuCl(L)(L')] ⇌ [AuCl(L')] + L

The rate and favorability of the reaction would depend on several factors, including the nucleophilicity of the incoming ligand (S2CPEt3), the stability of the leaving group (L), and the solvent. Mechanistic studies on other gold-catalyzed reactions have highlighted the crucial role that the chloride ligand can play in stabilizing intermediates and accelerating coupling reactions. researchgate.net While less common for simple substitutions, the potential for transient gold(III) species via oxidative addition, particularly with certain reactants, is a known mechanistic pathway in gold chemistry, though it is less probable for the formation of a stable Au(I) complex like AuCl(S2CPEt3). researchgate.net

Coordination Chemistry and Structural Elucidation of Aucl S2cpet3

The structure and reactivity of AuCl(S2CPEt3) are fundamentally dictated by the interplay between the gold(I) metal center and its ligands. Understanding this relationship requires a detailed look at the coordination environment, ligand properties, and the preferred geometrical arrangements of gold(I).

Coordination Environment and Geometry at the Gold(I) Center

The electronic configuration of gold(I) (d¹⁰) heavily influences its coordination preferences, leading to specific and predictable geometries.

The ligand S2CPEt3, known as triethylphosphoniumdithiocarboxylate, is a sulfur-donating ligand. The number of donor atoms a single ligand uses to bind to a central metal atom is referred to as its denticity. unacademy.combyjus.com Ligands can be monodentate (binding through one atom), bidentate (binding through two atoms), or polydentate. libretexts.org

The S2CPEt3 ligand, like other dithiocarboxylates and related dithiocarbamates, exhibits versatile binding capabilities. unirioja.es It can coordinate to a metal center in several ways:

Monodentate: The ligand binds to a single gold atom through only one of its sulfur atoms. This is observed in related gold(III) complexes like [Au(C₆F₅)₃(S₂C–PEt₃)], where the dithiocarboxylate ligand acts in a monodentate fashion. rsc.org

Bidentate Bridging: The ligand uses both of its sulfur atoms to bridge two different metal centers. This mode is common in dinuclear complexes, such as the related compound [Au(S₂CPEt3)]₂, which implies a bridging arrangement of the S2CPEt3 ligands. userapi.com This bridging can lead to the formation of eight-membered ring structures, as seen in analogous dinuclear gold(I) dithiophosphonate complexes. unt.eduacs.org

In the specific case of the monomeric complex AuCl(S2CPEt3), the S2CPEt3 ligand is expected to act as a monodentate ligand, binding to the gold(I) center through one sulfur atom.

Table 1: Potential Binding Modes of the S2CPEt3 Ligand

Binding Mode Description Example Complex Type
Monodentate Binds through one sulfur atom to a single metal center. Mononuclear complexes, e.g., [Au(L)₂(S₂CPEt₃)]
Bidentate Chelating Binds through both sulfur atoms to the same metal center. Less common for Au(I), forms a four-membered ring.

Gold(I) is a d¹⁰ metal ion, and its complexes are predominantly characterized by a coordination number of two, resulting in a linear geometry. acs.orgmdpi.com The S-Au-Cl bond angle in AuCl(S2CPEt3) is therefore expected to be approximately 180°. This linear arrangement is observed in a vast number of gold(I) complexes, including simple salts like AuCl and complexes with various phosphine (B1218219) and sulfur-containing ligands. mdpi.commaterialsproject.org

Spectroscopic Characterization Techniques

A combination of spectroscopic and diffraction methods is essential to unambiguously determine the structure of AuCl(S2CPEt3) in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. youtube.comaocs.org For AuCl(S2CPEt3), ¹H and ³¹P NMR would be particularly informative. userapi.com

¹H NMR: This technique provides information about the hydrogen atoms in the ethyl groups of the PEt₃ moiety. The spectrum would be expected to show a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The chemical shifts of these signals can offer clues about the electronic environment around the ligand.

³¹P NMR: As there is a phosphorus atom in the ligand, ³¹P NMR is a crucial technique. It would likely show a single resonance, confirming the presence of a single phosphorus environment in the molecule. The chemical shift of this peak provides insight into the coordination of the phosphoniumdithiocarboxylate ligand to the gold center.

Table 2: Predicted NMR Data for AuCl(S2CPEt3) in CDCl₃

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~ 1.2 Triplet -P(CH₂CH₃ )₃
¹H ~ 2.4 Quartet -P(CH₂ CH₃)₃

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of a compound. auckland.ac.nz For AuCl(S2CPEt3), a soft ionization technique such as Electrospray Ionization (ESI) would be employed to generate the molecular ion [AuCl(S2CPEt3)]⁺ without significant fragmentation. rsc.org

The resulting mass spectrum would show a characteristic isotopic pattern. Gold is monoisotopic (¹⁹⁷Au), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This would lead to two main peaks for the molecular ion, separated by two mass units, with a relative intensity ratio of approximately 3:1. This pattern serves as a definitive signature for a molecule containing a single chlorine atom.

Table 3: Expected Mass Spectrometry Data for AuCl(S2CPEt3)

Ion Calculated m/z (for ¹⁹⁷Au, ³⁵Cl) Calculated m/z (for ¹⁹⁷Au, ³⁷Cl) Expected Relative Intensity

An XRD analysis of AuCl(S2CPEt3) would be expected to confirm the linear coordination at the gold(I) center, with an S-Au-Cl angle close to 180°. It would also provide precise measurements of the Au-S and Au-Cl bond lengths, which can be compared to those in other known gold(I) complexes to understand the nature of the bonding. materialsproject.org

Table 4: Plausible Crystallographic Data for AuCl(S2CPEt3)

Parameter Expected Value Significance
Crystal System Monoclinic Describes the shape of the unit cell.
Space Group P2₁/c Describes the symmetry elements within the unit cell.
Au-S Bond Length ~ 2.30 Å Indicates the distance between gold and the coordinating sulfur atom.
Au-Cl Bond Length ~ 2.28 Å Indicates the distance between gold and the chlorine atom.

Mass Spectrometry (MS) for Molecular Ion Identification

Intermolecular Interactions and Crystal Packing in AuCl(S₂CPEt₃) and its Derivatives

Aurophilic Interactions: A hallmark of gold(I) chemistry is the tendency for gold centers to engage in aurophilic interactions, which are weak attractive forces between closed-shell Au(I) ions. nih.gov These interactions, with distances typically ranging from 2.8 to 3.5 Å, can lead to the formation of dimers, chains, or more complex supramolecular assemblies. nih.govresearchgate.net In the case of AuCl(S₂CPEt₃), the presence of aurophilic bonds would likely lead to dimeric structures, [AuCl(S₂CPEt₃)]₂, where two molecules are associated through Au···Au contacts. researchgate.net The steric bulk of the triethylphosphine (B1216732) group would play a crucial role in modulating the strength and geometry of these interactions.

Hydrogen Bonding: While the AuCl(S₂CPEt₃) molecule itself lacks traditional hydrogen bond donors, derivatives incorporating functionalities capable of hydrogen bonding, such as hydroxyl or amide groups on the phosphine ligand, could exhibit extensive hydrogen-bonded networks. These interactions can significantly influence the crystal packing, leading to layered or three-dimensional structures.

The interplay of these intermolecular forces would result in a specific and ordered crystal packing for AuCl(S₂CPEt₃) and its derivatives. The table below summarizes the types of intermolecular interactions expected and their potential influence on the crystal structure.

Interaction TypeInteracting GroupsPotential Structural Motif
Aurophilic InteractionsAu(I) ··· Au(I)Dimers, chains
Hydrogen Bonding (in derivatives)e.g., -OH, -NHSheets, 3D networks
Van der Waals ForcesEthyl groupsClose packing

Comparative Structural Analysis with Other Gold(I) Complexes Bearing Thio-Phosphine Ligands

A comparative analysis of AuCl(S₂CPEt₃) with other gold(I) complexes containing thio- and phosphine-based ligands provides valuable insights into its expected structural parameters. A crucial point of comparison is with gold(I) dithiocarbamate (B8719985) complexes, which are analogous but exhibit different coordination behavior.

Coordination Geometry: Gold(I) complexes typically adopt a linear two-coordinate geometry, and AuCl(S₂CPEt₃) is expected to follow this trend. mdpi.comresearchgate.net The coordination environment around the gold center would consist of the chlorine atom and one of the atoms from the S₂CPEt₃ ligand. A key difference between phosphinodithioformates and dithiocarbamates lies in their coordination mode. While dithiocarbamates typically coordinate in a bidentate (S,S') fashion or a monodentate fashion through one sulfur atom, phosphinodithioformates are known to coordinate in a (P,S) manner due to the ligating ability of the phosphorus(III) center. researchgate.net Therefore, in AuCl(S₂CPEt₃), the gold atom would likely be coordinated to the phosphorus atom and one of the sulfur atoms of the S₂CPEt₃ ligand, along with the chloride ligand, leading to a T-shaped or distorted square planar geometry if the dithioformate acts as a bidentate ligand. However, a linear P-Au-Cl arrangement with a dangling thioformyl (B1219250) group is also a possibility.

Bond Lengths and Angles: The Au-P and Au-S bond lengths in gold(I) complexes are well-documented. In related gold(I) phosphine complexes, Au-P bond lengths typically range from 2.22 to 2.27 Å. mdpi.com For gold(I) thiolate complexes, Au-S bond lengths are generally around 2.29 to 2.34 Å. mdpi.comrsc.org The P-Au-Cl angle in linear gold(I) phosphine complexes is expected to be close to 180°. mdpi.com

The following table provides a comparative overview of expected bond parameters in AuCl(S₂CPEt₃) based on data from analogous complexes.

Complex TypeLigandCoordination ModeAu-P (Å)Au-S (Å)P-Au-X Angle (°)
Gold(I) Phosphine HalidePPh₃Monodentate~2.24-~180 (P-Au-Cl)
Gold(I) Thiolate PhosphinePEt₃, SRMonodentate~2.26~2.29~174 (P-Au-S) mdpi.com
Gold(I) DithiocarbamateS₂CNR₂S,S'-Bidentate-~2.32 / ~2.97-
AuCl(S₂CPEt₃) (expected) S₂CPEt₃ P,S-Bidentate ~2.25 ~2.30 <180 (P-Au-Cl)

This comparative analysis highlights the unique structural features that would be anticipated for AuCl(S₂CPEt₃), particularly its mixed P,S-coordination mode, which distinguishes it from the more common gold(I) dithiocarbamate complexes.

Theoretical and Computational Investigations of Aucl S2cpet3

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within a molecule. For gold complexes, these studies must account for relativistic effects, which significantly influence the properties of heavy elements like gold.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to predict the ground-state properties of gold(I) complexes. researchgate.netresearchgate.net For a molecule such as AuCl(S₂CPEt₃), DFT calculations would be employed to optimize the molecular geometry, yielding key structural parameters. These calculations typically show that gold(I) centers favor a linear or nearly linear two-coordinate geometry. researchgate.net

The calculations would involve selecting an appropriate functional and basis set. Functionals like PBE0 or B3LYP are common, and for gold, basis sets incorporating effective core potentials (ECPs) are used to handle the large number of core electrons and to include scalar relativistic effects. nih.gov The resulting optimized structure provides data on bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. Furthermore, frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to predict infrared (IR) spectra. nih.gov

Table 1: Representative DFT-Calculated Ground State Geometrical Parameters for AuCl(S₂CPEt₃) Note: These are typical expected values based on DFT studies of similar Au(I) phosphine (B1218219) and dithiocarboxylate complexes. Specific experimental or calculated data for AuCl(S₂CPEt₃) is not widely published.

ParameterCalculated ValueUnit
Bond Lengths
Au-S2.35Å
Au-Cl2.28Å
S-C1.75Å
C-P1.85Å
Bond Angles
S-Au-Cl178.5°
S-C-S115.0°

While DFT is widely used, high-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), provide benchmark-quality data, albeit at a much higher computational expense. capes.gov.br These methods are crucial for validating the results from DFT and for studying systems where DFT may be less reliable. aip.org For gold coordination chemistry, ab initio calculations are particularly important for accurately determining binding energies and dissecting non-covalent interactions, such as aurophilic interactions, which are weak Au(I)---Au(I) attractions. aip.orgmdpi.com In the context of a single molecule like AuCl(S₂CPEt₃), CCSD(T) calculations could provide a highly accurate value for the ligand dissociation energy, offering a definitive measure of the bond strength between the gold center and its ligands. capes.gov.br

Density Functional Theory (DFT) Calculations for Ground State Properties

Computational Modeling of Ligand-Metal Orbital Interactions

The stability and reactivity of coordination complexes are governed by the interactions between the metal and ligand orbitals. Molecular Orbital (MO) theory and Ligand Field Theory (LFT) provide the framework for understanding this bonding. dalalinstitute.comlibretexts.org In AuCl(S₂CPEt₃), the primary interaction is the σ-donation from the sulfur lone pairs of the dithiocarboxylate ligand and the chloride ligand into the vacant s and p orbitals of the Au(I) center.

Computational models allow for the visualization and quantification of these MOs. mdpi.com For gold(I) complexes, the interaction between the filled metal d-orbitals and ligand orbitals is also significant. There can be π-back-donation from the gold 5d orbitals into suitable empty orbitals on the ligand, though this is generally less pronounced than in isoelectronic d¹⁰ metals of higher periods. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to explain the electronic properties and reactivity. In a typical Au(I) complex, the HOMO might have significant metal d-orbital character, while the LUMO may be centered on the ligand or have metal-ligand antibonding character. researchgate.net

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. researchgate.net For a complex like AuCl(S₂CPEt₃), theoretical studies could investigate various reaction pathways, such as ligand substitution or oxidative addition.

For instance, the mechanism of a ligand exchange reaction, where the chloride is replaced by another ligand, can be modeled by locating the transition state structure and calculating the associated activation energy barrier. rsc.org DFT calculations can trace the entire reaction coordinate from reactants to products, identifying any intermediates and transition states. researchgate.netrsc.org This provides insights into the reaction kinetics and thermodynamics that can be difficult to obtain experimentally. Such studies on related gold complexes have been crucial in understanding the mechanisms of gold-catalyzed reactions. rsc.orgresearchgate.net

Prediction and Validation of Spectroscopic Parameters via Computational Models

Computational models can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model or to aid in the interpretation of experimental spectra.

NMR Spectroscopy: Chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For AuCl(S₂CPEt₃), predicting the ³¹P NMR chemical shift would be particularly valuable for characterizing the compound.

Vibrational Spectroscopy: As mentioned, harmonic frequency calculations from DFT produce predicted IR and Raman spectra. The calculated frequencies for specific vibrational modes, such as the Au-Cl and C=S stretching frequencies, can be directly compared to experimental IR spectra. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. semanticscholar.org These calculations help assign the observed electronic transitions, for example, as ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. semanticscholar.org

Table 2: Representative Comparison of Computationally Predicted and Expected Experimental Spectroscopic Data for AuCl(S₂CPEt₃) Note: Values are illustrative and based on data for analogous gold(I) phosphine dithiocarboxylate systems.

Spectroscopic ParameterPredicted Value (Computational)Expected Experimental Value
IR Frequency (cm⁻¹)
ν(Au-Cl)335~330-340
ν(C=S)1045~1040-1055
NMR Chemical Shift (ppm)
δ(³¹P)45.0~40-50
UV-Vis λₘₐₓ (nm)
LMCT (S→Au)285~280-295

Biological Activity Studies: in Vitro Investigations of Aucl S2cpet3

In Vitro Antimicrobial Activity

Studies have evaluated the antimicrobial activity of AuCl(S2CPEt3) against various aerobic and anaerobic bacteria, revealing significant potential, particularly against Gram-positive and anaerobic species. google.com

The compound AuCl(S2CPEt3) has demonstrated notable effectiveness against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). google.com In laboratory settings, concentrations ranging from 0.5 to 2 µg/mL were sufficient to inhibit these strains. google.com This indicates that the compound's mechanism of action may bypass the resistance pathways that render beta-lactam antibiotics ineffective against MRSA.

The inhibitory action of AuCl(S2CPEt3) extends to coagulase-negative staphylococci (CoNS), which are common culprits in nosocomial and device-related infections. google.com Research confirms that concentrations similar to those effective against S. aureus (0.5-2 µg/mL) were also capable of inhibiting methicillin-susceptible and -resistant CoNS, including species such as Staphylococcus epidermidis, Staphylococcus haemolyticus, and Staphylococcus saprophyticus. google.com

Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For AuCl(S2CPEt3), the MIC90—the concentration required to inhibit 90% of the tested isolates—was determined to be 0.5 µg/mL for both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. google.com

The compound's activity against other Gram-positive bacteria was also assessed. It inhibited various streptococci, including group A, B, C, F, and G beta-hemolytic streptococci and viridans group streptococci, with MIC values ranging from 1 to 8 µg/mL and a resulting MIC90 of 4 µg/mL. google.com However, it was less effective against Enterococcus faecalis and Enterococcus faecium, which required higher concentrations of 8 to 16 µg/mL for inhibition. google.com In contrast, the compound showed no significant activity against Enterobacteriaceae and Pseudomonas species, with MICs recorded at levels greater than 64 µg/mL. google.com

Antimicrobial Activity of AuCl(S2CPEt3) (JM-2469)

This interactive table summarizes the Minimum Inhibitory Concentration (MIC) data for the compound AuCl(S2CPEt3) against various bacterial groups. You can sort the data by clicking on the column headers.

Bacterial Species/GroupMIC Range (µg/mL)MIC90 (µg/mL)Source
Methicillin-Susceptible S. aureus0.5 - 20.5 google.com
Methicillin-Resistant S. aureus (MRSA)0.5 - 20.5 google.com
Coagulase-Negative Staphylococci0.5 - 2Not Reported google.com
Beta-hemolytic & Viridans Streptococci1 - 84 google.com
Enterococcus faecalis & E. faecium8 - 16Not Reported google.com
Bacteroides & Clostridium spp.≤0.12 - 40.5 google.com
Enterobacteriaceae & Pseudomonas spp.>64Not Reported google.com

Efficacy Against Coagulase-Negative Staphylococci

In Vitro Anticancer Activity

While the class of phosphinogold(I) dithiocarbamate (B8719985) complexes, which includes AuCl(S2CPEt3), has been investigated for potential anticancer properties, specific research detailing the cytotoxicity and cellular mechanisms of action for AuCl(S2CPEt3) is not available in the reviewed scientific literature. d-nb.infoacs.orgresearchgate.netnih.gov Studies on related gold(I) compounds often explore mechanisms like the induction of apoptosis and the generation of reactive oxygen species, but these have not been specifically documented for AuCl(S2CPEt3). nih.gov

There is no available data from the searched sources regarding the specific evaluation of AuCl(S2CPEt3) cytotoxicity in cancer cell lines.

There is no available data from the searched sources regarding the investigation of specific cellular mechanisms of action for AuCl(S2CPEt3).

Q & A

Q. What ethical and practical guidelines apply to reproducing literature results for AuCl(S2CPEt3) synthesis?

  • Methodological Answer: Adhere to ACS guidelines for chemical safety and waste disposal. Document all procedural deviations (e.g., impurity profiles in starting materials) that may affect reproducibility. Use version-controlled lab notebooks (electronic platforms like LabArchives) and cite original methods with fidelity. Cross-check results with independent labs to confirm robustness .

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